molecular formula C18H10ClNO3 B256652 16-acetyl-10-chloro-14-azatetracyclo[7.7.1.02,7.013,17]heptadeca-1(16),2,4,6,9,11,13(17)-heptaene-8,15-dione

16-acetyl-10-chloro-14-azatetracyclo[7.7.1.02,7.013,17]heptadeca-1(16),2,4,6,9,11,13(17)-heptaene-8,15-dione

カタログ番号 B256652
分子量: 323.7 g/mol
InChIキー: YZXZKIPNMFFZIZ-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

16-acetyl-10-chloro-14-azatetracyclo[7.7.1.02,7.013,17]heptadeca-1(16),2,4,6,9,11,13(17)-heptaene-8,15-dione, commonly known as ACAT inhibitor, is a chemical compound that has been extensively studied for its potential therapeutic applications. ACAT inhibitors are known to inhibit the activity of acyl-CoA: cholesterol acyltransferase (ACAT), an enzyme responsible for cholesterol esterification.

作用機序

16-acetyl-10-chloro-14-azatetracyclo[7.7.1.02,7.013,17]heptadeca-1(16),2,4,6,9,11,13(17)-heptaene-8,15-dione inhibitors work by inhibiting the activity of 16-acetyl-10-chloro-14-azatetracyclo[7.7.1.02,7.013,17]heptadeca-1(16),2,4,6,9,11,13(17)-heptaene-8,15-dione, an enzyme responsible for cholesterol esterification. By inhibiting 16-acetyl-10-chloro-14-azatetracyclo[7.7.1.02,7.013,17]heptadeca-1(16),2,4,6,9,11,13(17)-heptaene-8,15-dione, 16-acetyl-10-chloro-14-azatetracyclo[7.7.1.02,7.013,17]heptadeca-1(16),2,4,6,9,11,13(17)-heptaene-8,15-dione inhibitors prevent the accumulation of cholesterol esters, which are known to contribute to the development of various diseases.
Biochemical and Physiological Effects:
16-acetyl-10-chloro-14-azatetracyclo[7.7.1.02,7.013,17]heptadeca-1(16),2,4,6,9,11,13(17)-heptaene-8,15-dione inhibitors have been shown to have various biochemical and physiological effects. In atherosclerosis, 16-acetyl-10-chloro-14-azatetracyclo[7.7.1.02,7.013,17]heptadeca-1(16),2,4,6,9,11,13(17)-heptaene-8,15-dione inhibitors have been shown to reduce the accumulation of cholesterol in the arterial wall, thereby preventing the development of plaques. In Alzheimer's disease, 16-acetyl-10-chloro-14-azatetracyclo[7.7.1.02,7.013,17]heptadeca-1(16),2,4,6,9,11,13(17)-heptaene-8,15-dione inhibitors have been studied for their ability to reduce the accumulation of amyloid beta peptide, which is a hallmark of the disease. In cancer, 16-acetyl-10-chloro-14-azatetracyclo[7.7.1.02,7.013,17]heptadeca-1(16),2,4,6,9,11,13(17)-heptaene-8,15-dione inhibitors have been shown to inhibit the growth and proliferation of cancer cells.

実験室実験の利点と制限

16-acetyl-10-chloro-14-azatetracyclo[7.7.1.02,7.013,17]heptadeca-1(16),2,4,6,9,11,13(17)-heptaene-8,15-dione inhibitors have several advantages and limitations for lab experiments. One of the advantages is that they are highly specific for 16-acetyl-10-chloro-14-azatetracyclo[7.7.1.02,7.013,17]heptadeca-1(16),2,4,6,9,11,13(17)-heptaene-8,15-dione, which makes them useful for studying the role of 16-acetyl-10-chloro-14-azatetracyclo[7.7.1.02,7.013,17]heptadeca-1(16),2,4,6,9,11,13(17)-heptaene-8,15-dione in various diseases. However, 16-acetyl-10-chloro-14-azatetracyclo[7.7.1.02,7.013,17]heptadeca-1(16),2,4,6,9,11,13(17)-heptaene-8,15-dione inhibitors also have some limitations, such as their potential toxicity and the difficulty in developing highly potent and selective inhibitors.

将来の方向性

There are several future directions for the study of 16-acetyl-10-chloro-14-azatetracyclo[7.7.1.02,7.013,17]heptadeca-1(16),2,4,6,9,11,13(17)-heptaene-8,15-dione inhibitors. One direction is to develop more potent and selective inhibitors that can be used as therapeutics for various diseases. Another direction is to study the role of 16-acetyl-10-chloro-14-azatetracyclo[7.7.1.02,7.013,17]heptadeca-1(16),2,4,6,9,11,13(17)-heptaene-8,15-dione in other diseases, such as diabetes and obesity. Additionally, the development of new methods for the synthesis of 16-acetyl-10-chloro-14-azatetracyclo[7.7.1.02,7.013,17]heptadeca-1(16),2,4,6,9,11,13(17)-heptaene-8,15-dione inhibitors could lead to the discovery of novel compounds with improved properties.
Conclusion:
In conclusion, 16-acetyl-10-chloro-14-azatetracyclo[7.7.1.02,7.013,17]heptadeca-1(16),2,4,6,9,11,13(17)-heptaene-8,15-dione inhibitors are a promising class of compounds that have been extensively studied for their potential therapeutic applications. The synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions of 16-acetyl-10-chloro-14-azatetracyclo[7.7.1.02,7.013,17]heptadeca-1(16),2,4,6,9,11,13(17)-heptaene-8,15-dione inhibitor have been discussed in this paper. Further research is needed to fully understand the potential of 16-acetyl-10-chloro-14-azatetracyclo[7.7.1.02,7.013,17]heptadeca-1(16),2,4,6,9,11,13(17)-heptaene-8,15-dione inhibitors as therapeutics for various diseases.

合成法

The synthesis of 16-acetyl-10-chloro-14-azatetracyclo[7.7.1.02,7.013,17]heptadeca-1(16),2,4,6,9,11,13(17)-heptaene-8,15-dione inhibitors involves the use of various chemical reactions and processes. One of the most commonly used methods is the condensation of 3-oxo-6,7-dihydro-5H-benzoheptene-2-carbaldehyde with 4-chloroaniline, followed by the cyclization of the resulting product. The final product is obtained through a series of purification steps.

科学的研究の応用

16-acetyl-10-chloro-14-azatetracyclo[7.7.1.02,7.013,17]heptadeca-1(16),2,4,6,9,11,13(17)-heptaene-8,15-dione inhibitors have been studied for their potential therapeutic applications in various diseases, including atherosclerosis, Alzheimer's disease, and cancer. In atherosclerosis, 16-acetyl-10-chloro-14-azatetracyclo[7.7.1.02,7.013,17]heptadeca-1(16),2,4,6,9,11,13(17)-heptaene-8,15-dione inhibitors have been shown to reduce the accumulation of cholesterol in the arterial wall, thereby preventing the development of plaques. In Alzheimer's disease, 16-acetyl-10-chloro-14-azatetracyclo[7.7.1.02,7.013,17]heptadeca-1(16),2,4,6,9,11,13(17)-heptaene-8,15-dione inhibitors have been studied for their ability to reduce the accumulation of amyloid beta peptide, which is a hallmark of the disease. In cancer, 16-acetyl-10-chloro-14-azatetracyclo[7.7.1.02,7.013,17]heptadeca-1(16),2,4,6,9,11,13(17)-heptaene-8,15-dione inhibitors have been shown to inhibit the growth and proliferation of cancer cells.

特性

製品名

16-acetyl-10-chloro-14-azatetracyclo[7.7.1.02,7.013,17]heptadeca-1(16),2,4,6,9,11,13(17)-heptaene-8,15-dione

分子式

C18H10ClNO3

分子量

323.7 g/mol

IUPAC名

16-acetyl-10-chloro-15-hydroxy-14-azatetracyclo[7.7.1.02,7.013,17]heptadeca-1(16),2,4,6,9,11,13(17),14-octaen-8-one

InChI

InChI=1S/C18H10ClNO3/c1-8(21)13-14-9-4-2-3-5-10(9)17(22)15-11(19)6-7-12(16(14)15)20-18(13)23/h2-7H,1H3,(H,20,23)

InChIキー

YZXZKIPNMFFZIZ-UHFFFAOYSA-N

異性体SMILES

CC(=O)C1=C2C3=CC=CC=C3C(=O)C4=C(C=CC(=C42)NC1=O)Cl

SMILES

CC(=O)C1=C2C3=CC=CC=C3C(=O)C4=C(C=CC(=C42)NC1=O)Cl

正規SMILES

CC(=O)C1=C2C3=CC=CC=C3C(=O)C4=C(C=CC(=C42)NC1=O)Cl

製品の起源

United States

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。